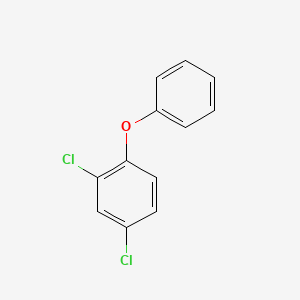

2,4-Dichlorodiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIPYLZZJZMMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199847 | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51892-26-3 | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V3OO5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling of 2,4 Dichlorodiphenyl Ether

Sources and Environmental Release Pathways

2,4-Dichlorodiphenyl ether belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are synthetic halogenated aromatic compounds. nih.gov The environmental presence of these compounds is primarily linked to industrial activities and waste disposal. nih.gov

Industrial Byproducts and Impurities in Commercial Products

A significant source of PCDEs in the environment is their unintentional formation as byproducts during the industrial synthesis of commercial chlorophenols. nih.gov Similarly, diphenyl oxide is known to be formed as a byproduct in the chlorobenzene-phenol manufacturing process. epa.gov

While direct evidence for this compound as a major byproduct is specific to certain processes, the potential for its presence as an impurity exists. For instance, dichlorodiphenyl ether is used as a reactant in the synthesis of dichlorodiphenylene ether ketone; manufacturing specifications may permit a certain level of unreacted starting material, with one process qualifying impurity levels of less than 0.2%. google.com The production of other isomers, such as 3,4'-dichlorodiphenyl ether for use in manufacturing crop protection agents and high-modulus aramids, further highlights the industrial handling of dichlorodiphenyl ethers, creating potential for release as impurities. google.com

Table 1: Industrial Processes with Potential for Dichlorodiphenyl Ether Release

| Industrial Process | Compound Type | Role of Diphenyl Ether | Potential Release Mechanism |

|---|---|---|---|

| Chlorophenol Synthesis | Polychlorinated Diphenyl Ethers (PCDEs) | Unintentional Byproduct | Release with product or waste streams nih.gov |

| Chlorobenzene-Phenol Process | Diphenyl Oxide | Unintentional Byproduct | Release with product or waste streams epa.gov |

Waste Stream Contributions and Anthropogenic Dispersal

Waste streams represent a primary pathway for the dispersal of this compound and related compounds into the environment. Municipal waste incineration has been identified as an important potential source of PCDEs. nih.gov Once released, these persistent compounds have been detected across various environmental media, including water, sediment, soil, and the atmosphere, which confirms their capacity for long-range transport and dispersal. nih.gov

Industrial and laboratory chemical waste also contributes to the environmental load. upenn.edu Halogenated organic solvents and other chemical wastes from these settings are collected and enter waste management streams. upenn.edu Furthermore, chemical transformations can occur within waste treatment processes themselves. For example, biphenyl present in sewage can be converted to polychlorinated biphenyls (PCBs) during chlorine-based disinfection, suggesting that similar transformations could potentially occur with diphenyl ethers. epa.gov

Environmental Fate Processes

The persistence and transformation of this compound in the environment are governed by various abiotic and biotic processes. Abiotic mechanisms, such as photolysis and hydrolysis, are critical in determining its environmental residence time.

Abiotic Transformation Mechanisms

Photolytic Degradation Pathways and Kinetics

Specific data on the photolytic degradation pathways and kinetics for this compound are not extensively detailed in available literature. However, research on structurally similar compounds, particularly 2,4-dichlorophenol (2,4-DCP), provides insight into potential transformation processes.

Studies on 2,4-DCP show that it undergoes photocatalytic degradation when exposed to UV or visible light. nih.govresearchgate.net In control experiments without a catalyst, direct photolysis of 2,4-DCP resulted in 36.4% removal under UV irradiation and 31.0% under visible light after 300 minutes. nih.gov The degradation of 2,4-DCP is reported to approximate pseudo-zero-order kinetics. researchgate.net The process involves the formation of several intermediate products before eventual mineralization. researchgate.net Similarly, the herbicide 2,4-dichlorophenoxyacetic acid undergoes 37% degradation via photolysis after 180 minutes of irradiation. mdpi.com

Table 2: Intermediates Identified in the Photocatalytic Degradation of 2,4-Dichlorophenol

| Intermediate Compound | Analytical Method of Identification |

|---|---|

| Benzoquinone | High-Performance Liquid Chromatography (HPLC) researchgate.net |

| 2-Chlorohydroquinone | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| 4-Chlorophenol | High-Performance Liquid Chromatography (HPLC) researchgate.net |

| 3,5-Dichlorocatechol | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Hydroquinone | High-Performance Liquid Chromatography (HPLC) researchgate.net |

| 4-Hydroxybenzaldehyde | High-Performance Liquid Chromatography (HPLC) researchgate.net |

Hydrolytic Stability and Environmental Conditions

Diphenyl ethers are generally characterized by high chemical stability, which includes resistance to hydrolysis. Specific experimental data on the hydrolytic stability of this compound under varying environmental conditions such as pH and temperature are limited. However, the stability of the ether linkage and the carbon-chlorine bonds on the aromatic rings suggests that hydrolysis is likely to be a very slow process under typical environmental conditions. The hydrolysis of chlorobenzene, for instance, requires significant energy input and is not a rapid process. learncbse.in The reactivity of aryl halides in hydrolysis reactions is generally low compared to their alkyl counterparts. learncbse.in

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1'-Oxybis[4-chlorobenzene] |

| This compound |

| 2,4-Dichlorophenol |

| 2,4-dichlorophenoxyacetic acid |

| 2-Chlorohydroquinone |

| 3,4'-Dichlorodiphenyl ether |

| 3,5-Dichlorocatechol |

| 4-Chlorophenol |

| 4-Hydroxybenzaldehyde |

| Benzoquinone |

| Biphenyl |

| Chlorobenzene |

| Dichlorodiphenylene ether ketone |

| Diphenyl oxide |

| Hydroquinone |

| Phenol |

| Polychlorinated biphenyls (PCBs) |

Atmospheric Reaction Kinetics with Hydroxyl Radicals

For instance, a study on 2,4,4'-Tribromodiphenyl ether (BDE-28), a compound with a similar diphenyl ether core, provides valuable insight. The calculated rate constant for the reaction between BDE-28 and •OH radicals is 1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov This reaction is highly feasible, particularly on the less-brominated phenyl ring, leading to the formation of hydroxylated intermediates. nih.gov Based on this rate constant, the atmospheric lifetime of BDE-28 is estimated to be approximately 6.7 days. nih.gov Atmospheric lifetime is a measure of the time a compound remains in the atmosphere before being removed and is a critical factor in assessing its potential for long-range transport. epa.govipcc.ch Given the structural similarities, the atmospheric reaction kinetics and lifetime of this compound are expected to be in a comparable range. The reaction likely proceeds via •OH radical addition to the aromatic rings or abstraction of hydrogen atoms, initiating a series of oxidation reactions.

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant (kOH) | 1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Estimated Atmospheric Lifetime | 6.7 days | nih.gov |

Biotic Degradation Pathways

Metabolite Identification and Characterization during Biotransformation

The biotransformation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. Based on degradation studies of analogous polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs), the primary metabolites are hydroxylated and methoxylated derivatives. nih.govnih.gov

During bacterial degradation, the initial dioxygenase attack leads to the formation of chlorinated catechols. Following the cleavage of the ether linkage, 2,4-dichlorophenol would be a key expected metabolite. Fungal metabolism, initiated by cytochrome P450 enzymes, would primarily yield monohydroxylated dichlorodiphenyl ethers. nih.gov Further oxidation and enzymatic action can lead to the formation of chlorinated quinones and ring-cleavage products. nih.gov Under certain conditions, biotransformation of PCDEs can also lead to the formation of more toxic compounds like polychlorinated dibenzo-p-dioxins and furans, although this is more associated with pyrolysis than microbial metabolism. nih.gov

| Metabolite Class | Specific Examples | Formation Pathway | Reference |

|---|---|---|---|

| Hydroxylated Derivatives | Monohydroxy-dichlorodiphenyl ethers | Fungal (Cytochrome P450); Bacterial (Dioxygenase) | nih.govnih.gov |

| Chlorinated Phenols | 2,4-Dichlorophenol | Bacterial ether bond cleavage | eurochlor.org |

| Chlorinated Catechols | Dichlorocatechols | Bacterial ring hydroxylation | eurochlor.org |

| Ring Cleavage Products | Chlorinated muconic acids | Bacterial ortho- or meta-cleavage of catechol ring | eurochlor.org |

Environmental Transport and Distribution

Polychlorinated diphenyl ethers (PCDEs), including this compound, are recognized as environmental contaminants that have been detected in various environmental compartments such as water, sediment, soil, and the atmosphere. nih.gov Their environmental behavior is similar in many respects to that of PCBs, characterized by persistence and a tendency to bioaccumulate. nih.govunep.org

Due to their chemical stability, PCDEs can persist in the environment for long periods. nih.gov They can undergo long-range atmospheric transport, allowing them to be distributed globally, far from their original sources. nih.govunep.org The presence of the ether oxygen atom makes PCDEs slightly more polar than their PCB counterparts, which can influence their partitioning behavior between soil/sediment and water. nih.gov

Once in the environment, this compound will be distributed among different media based on its physicochemical properties. Its moderate hydrophobicity suggests it will adsorb to organic matter in soil and sediment. In aquatic systems, it can accumulate in the fatty tissues of organisms and biomagnify up the food chain, posing a risk to higher trophic level organisms. nih.govresearchgate.net

Following a comprehensive search for scientific data pertaining specifically to "this compound," it has been determined that there is insufficient detailed research available in the public domain to fulfill the specific requirements of the requested article outline.

The search results yielded information on related, but structurally distinct, compounds such as the broader class of polychlorinated diphenyl ethers (PCDEs), polybrominated diphenyl ethers (PBDEs), 2,4-Dichlorophenoxyacetic acid (2,4-D), and 2,4-Dichlorophenol (2,4-DCP).

Specifically, no data was found for the following key parameters for this compound:

Soil Adsorption and Mobility Characteristics: Quantitative data such as soil adsorption coefficients (Koc or Kd) are not available.

Volatilization from Environmental Matrices: Specific values for Henry's Law constant or vapor pressure to characterize volatilization potential were not located.

Long-Range Environmental Transport Potential: While the general class of PCDEs is known to have long-range transport potential, no studies specifically modeling or measuring this for the 2,4- congener were identified.

Uptake and Elimination Kinetics in Aquatic Organisms: No studies detailing the uptake and elimination rates or providing a specific bioconcentration factor (BCF) for this compound were found.

Trophic Transfer and Biomagnification Potential: Research on the trophic transfer of PCDEs as a group exists, but specific biomagnification factors (BMFs) for this compound are not detailed.

Given the strict instructions to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Using data from related chemicals would be misleading and would violate the core requirements of the request.

Ecotoxicological Implications of 2,4 Dichlorodiphenyl Ether in Non Target Organisms

Aquatic Ecotoxicity Assessments

The introduction of chemical substances into aquatic environments necessitates a thorough evaluation of their potential adverse effects on resident organisms.

Acute toxicity studies are fundamental in determining the immediate lethal effects of a chemical on aquatic life. Research on the acute toxicity of 2,4-Dichlorodiphenyl ether has provided specific data for fish species. A study examining the effects of various chlorinated diphenyl ethers on brook trout (Salvelinus fontinalis) established a 96-hour median lethal concentration (LC50) for this compound. The 96-hour LC50, which is the concentration of a chemical in water that is lethal to 50% of the test organisms within 96 hours, was determined to be 0.66 mg/L for brook trout exposed to this compound usgs.gov.

Interactive Data Table: Acute Toxicity of this compound in Fish

| Test Organism | Exposure Duration | Endpoint | Concentration (mg/L) |

|---|---|---|---|

| Brook trout (Salvelinus fontinalis) | 96 hours | LC50 | 0.66 |

Scientific literature available through the conducted searches did not provide specific acute toxicological data for invertebrate species exposed to this compound.

Terrestrial Ecotoxicity Studies

The impact of chemical compounds on terrestrial ecosystems is another critical area of ecotoxicological research, focusing on soil health and the well-being of terrestrial organisms.

Soil microorganisms are vital for nutrient cycling and maintaining soil fertility. The introduction of foreign chemical substances can disrupt the structure and function of these microbial communities. At present, specific research findings on the impacts of this compound on soil microbial communities could not be identified in the reviewed scientific literature.

The potential for adverse effects of chemical contaminants extends to terrestrial animals and plants. Such effects can range from direct toxicity to disruptions in growth and reproduction. Detailed studies concerning the specific effects of this compound on terrestrial fauna and flora are not available in the body of literature accessed for this article.

Mechanisms of Ecotoxicity

Understanding the mechanisms through which a chemical exerts its toxic effects is crucial for a comprehensive ecotoxicological assessment. This can include disruption of cellular processes, oxidative stress, and DNA damage. For this compound, specific studies elucidating its mechanisms of ecotoxicity in non-target organisms were not found in the performed literature search. One study did note that chlorinated diphenyl ethers are taken up by trout initially into the blood and liver before being redistributed to adipose tissue and muscle usgs.gov. The depuration of these compounds was observed to be slow usgs.gov.

Cellular and Molecular Pathways of Adverse Effects

The toxicity of polychlorinated diphenyl ethers (PCDEs) at the cellular level involves multiple molecular pathways. Some of these adverse effects appear to be linked to the activation of the aryl hydrocarbon receptor (AhR) nih.gov. The AhR is a ligand-activated transcription factor responsible for regulating the expression of genes involved in the metabolism of xenobiotics. While activation of this pathway is a primary mechanism for the toxicity of dioxin-like compounds, the specific role and potency of this compound in activating this receptor are not well-characterized. Disruption of cellular processes can also occur through mechanisms independent of the AhR, affecting cell signaling, enzyme function, and membrane integrity.

Table 1: Biomarkers of Oxidative Stress Potentially Affected by PCDEs

| Biomarker Category | Specific Marker | Implication of Alteration |

| Oxidative Damage | Lipid Peroxidation (e.g., TBARS) | Damage to cell membranes |

| Protein Carbonyls | Damage to proteins, enzyme inactivation | |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative damage to DNA | |

| Antioxidant Defense | Superoxide Dismutase (SOD) | Change in the primary defense against superoxide radicals |

| Catalase (CAT) | Alteration in hydrogen peroxide detoxification | |

| Glutathione Peroxidase (GPx) | Change in peroxide detoxification capacity | |

| Glutathione (GSH) | Depletion of a key non-enzymatic antioxidant |

Endocrine Disruption Potential in Wildlife

Polychlorinated diphenyl ethers are recognized as potential endocrine-disrupting chemicals (EDCs). General studies on PCDEs indicate they can cause endocrine disorders in exposed organisms nih.gov. EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior mdpi.com. For wildlife, this can manifest as reproductive abnormalities, altered development, and impaired growth networkforphl.orgresearchgate.net. The specific mechanisms by which this compound may disrupt endocrine function are not fully elucidated but could involve interactions with hormone receptors or interference with hormone metabolic pathways.

Comparative Ecotoxicology with Related Halogenated Organic Compounds

Understanding the ecotoxicology of this compound is enhanced by comparing it with structurally related and better-studied compounds like polychlorinated biphenyls (PCBs) and dioxins.

Structural and Toxicological Analogies with Polychlorinated Biphenyls (PCBs)

PCDEs and PCBs are structurally analogous, both consisting of two phenyl rings that can be chlorinated at various positions. The primary structural difference is the presence of an oxygen atom creating an ether linkage between the phenyl rings in PCDEs, whereas PCBs have a direct carbon-carbon bond nih.gov.

Structural Similarities: Both classes of compounds are hydrophobic and lipophilic, leading to their persistence in the environment and accumulation in the fatty tissues of organisms nih.gov. This shared characteristic results in similar environmental fates, including bioaccumulation in food webs.

Toxicological Analogies: The range of toxic effects observed for PCDEs, such as immunosuppression and endocrine disruption, mirrors many of the well-documented toxicities of PCBs nih.govtoxicfreefuture.org. However, the flexible ether bridge in PCDEs allows for more rotational freedom between the two phenyl rings compared to the C-C bond in PCBs. This increased flexibility generally hinders the molecule from adopting the rigid, coplanar structure that is a key determinant of high-potency, dioxin-like toxicity.

Differentiation from Dioxin-like Compounds and Polychlorinated Dibenzo-p-Dioxins (PCDDs)

The term "dioxin-like" refers to compounds that can bind to and activate the Aryl hydrocarbon Receptor (AhR), leading to a specific suite of toxic effects similar to those caused by the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) nih.govwikipedia.org.

Mechanism of Action: The toxicity of PCDDs and other dioxin-like compounds is primarily mediated through the AhR nih.govwikipedia.org. High-affinity binding requires a planar or near-planar molecular structure and a specific pattern of halogen substitution, typically in the lateral positions (2, 3, 7, and 8) nih.govnih.gov.

Structural Differentiation: this compound has chlorine atoms at the 2- and 4- positions. This substitution pattern does not fit the lateral substitution requirement for high-potency dioxin-like activity. Furthermore, the flexible ether linkage makes it difficult for the molecule to maintain the rigid planarity necessary for strong AhR binding, unlike the rigid, planar structure of TCDD nih.gov. While some PCDEs may exhibit weak AhR activity, they are generally considered to be significantly less potent than PCDDs nih.gov.

Table 2: Structural and Toxicological Comparison

| Feature | This compound | Polychlorinated Biphenyls (PCBs) | Polychlorinated Dibenzo-p-Dioxins (PCDDs) |

| Core Structure | Two phenyl rings linked by an oxygen atom | Two phenyl rings linked by a C-C bond | Two phenyl rings linked by two oxygen atoms |

| Molecular Geometry | Flexible, non-planar | Restricted rotation, can be coplanar (dioxin-like PCBs) | Rigid, planar |

| Primary Toxic Mechanism | Not well-defined; potential for weak AhR activation, oxidative stress | AhR activation (dioxin-like PCBs) and non-AhR mechanisms | High-affinity AhR activation |

| "Dioxin-Like" Potential | Very low | Variable; 12 congeners are considered "dioxin-like" ages.at | High (for laterally-substituted congeners) |

Human Health Risk Assessment and Toxicological Research on 2,4 Dichlorodiphenyl Ether

Human Exposure Pathways and Scenarios

2,4-Dichlorodiphenyl ether is a chemical compound that can enter the human body through various environmental and occupational routes. Understanding these pathways is critical for assessing potential health risks.

While specific quantitative data on occupational exposure to this compound is limited, workers in industries where this chemical is produced or used may be exposed through inhalation of vapors or direct dermal contact. The risk of exposure is heightened in settings without adequate personal protective equipment or ventilation. Safety data for the compound indicates it may cause irritation to the skin and respiratory system, highlighting the importance of these pathways in occupational scenarios. accustandard.com

A significant pathway for general population exposure is through dietary intake, primarily from the consumption of contaminated aquatic organisms. dtic.mil Polychlorinated diphenyl ethers (PCDEs), the class of chemicals to which this compound belongs, have been detected in edible marine life, including mussels, clams, and lobsters. dtic.mil

The compound's chemical properties lead to its accumulation in living organisms, a process known as bioaccumulation. Research on brook trout has demonstrated that this compound is taken up rapidly from the water and eliminated slowly, leading to significant bioconcentration. dtic.mil This persistence in aquatic life makes the consumption of contaminated fish a primary route of human dietary exposure.

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Brook Trout (Salvelinus fontinalis) | Bioconcentration Factor (BCFW) | 1570 | |

| Brook Trout (Salvelinus fontinalis) | Elimination Half-life | 4 to 63 days |

This compound is recognized as an environmental contaminant found in various media. cpsc.goveuropa.eu Its presence is not limited to industrial sites but extends to the general environment, leading to potential low-level exposure for the public. Key environmental contamination routes include:

Water and Soil: As a pollutant in the marine environment, it can contaminate water and sediment. europa.eu

Indoor and Outdoor Environments: Monitoring has identified polyhalogenated diphenyl ethers in indoor dust, indoor air, and outdoor air. cpsc.gov

Wastewater: The compound has been found in the activated sludge of wastewater treatment plants, indicating that municipal and industrial effluent can be a source of environmental release. researchgate.net

Toxicological Mechanisms and Cellular Responses

Toxicological research aims to understand how this compound interacts with biological systems and the specific organs it may affect.

Studies on the broader class of polychlorinated diphenyl ethers (PCDEs) and related compounds suggest several potential target organs for toxicity. Oral administration studies in rats have indicated that the liver and thyroid are target organs for some PCDEs. dtic.mil For compounds chemically related to this compound, the liver and nerves have also been identified as potential sites of action.

More specifically for this compound, hazard assessments classify it as a substance with potential for specific target organ toxicity. accustandard.com These assessments point to narcotic effects, suggesting the central nervous system as a target, and irritation of the respiratory tract. accustandard.com

| Potential Target Organ/System | Observed or Potential Effect | Source of Evidence | Reference |

|---|---|---|---|

| Liver | Target organ for toxicity | Studies on related PCDEs in rats | dtic.mil |

| Thyroid | Target organ for toxicity | Studies on related PCDEs in rats | dtic.mil |

| Nervous System | Narcotic effects | Hazard assessment of this compound | accustandard.com |

| Respiratory System | Irritation | Hazard assessment of this compound | accustandard.com |

Based on the available research, there is currently no specific information detailing the immunomodulatory effects of this compound.

Endocrine System Interference and Hormonal Perturbation

There is a lack of specific studies investigating the potential for this compound to interfere with the endocrine system or cause hormonal perturbation. While research exists on the endocrine-disrupting effects of other related chemical classes, such as polybrominated diphenyl ethers (PBDEs), this data cannot be extrapolated to this compound without dedicated scientific investigation. No research was identified that assessed the binding affinity of this compound to hormone receptors or its potential to disrupt steroidogenesis or thyroid hormone homeostasis.

Genotoxicity and Mutagenicity Assessments

No specific genotoxicity or mutagenicity studies for this compound were identified in the available literature. Standard assays used to determine a chemical's potential to cause DNA damage or mutations, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, have not been reported for this specific compound. Consequently, its potential to induce genetic damage remains uncharacterized.

Biomonitoring and Identification of Exposure Biomarkers

No established methods for the biomonitoring of this compound in human tissues or fluids (e.g., blood, urine) were found in the reviewed literature. Furthermore, no specific exposure biomarkers—either the parent compound or its metabolites—have been identified or validated for assessing human exposure to this compound. Research in this area is necessary to enable population-level exposure assessment and to support future epidemiological investigations.

Analytical Methodologies for 2,4 Dichlorodiphenyl Ether Detection and Quantification

Sample Preparation Techniques for Environmental and Biological Matrices

Sample preparation is a critical initial step that significantly influences the accuracy and reliability of the final analytical result. researchgate.net The primary goals are to extract 2,4-Dichlorodiphenyl ether from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. env.go.jp

The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, biological tissue). Solvent extraction is a commonly employed technique for isolating semi-volatile organic compounds like this compound. env.go.jp

Liquid-Liquid Extraction (LLE): This technique is widely used for aqueous samples such as tap water. shimadzu.com The process involves mixing the water sample with a water-immiscible organic solvent. This compound, being a non-polar compound, preferentially partitions into the organic phase. The organic layer is then collected for further processing. shimadzu.com Common solvents for extracting similar compounds include hexane (B92381), methyl tert-butyl ether (MTBE), and mixtures thereof. researchgate.net For instance, in the analysis of halo ethers in tap water, LLE is a key step where this compound may be used as a surrogate standard to monitor procedural efficiency. shimadzu.com

Soxhlet Extraction: For solid samples like soil, sediment, or sludge, Soxhlet extraction is a robust and established method. env.go.jpthermofisher.com The sample is placed in a thimble and continuously extracted with a refluxing solvent over an extended period (e.g., 24 hours). thermofisher.com Toluene is a solvent that has been effectively used for extracting related polybrominated diphenyl ethers (PBDEs) from sediment and sludge samples. thermofisher.com

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from solid matrices into a solvent. env.go.jp It is often faster than traditional Soxhlet extraction. For related compounds, a mixture of hexane and MTBE has been used with ultrasonic baths to extract them from soil and sediment. researchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both aqueous and organic samples. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net For the analysis of diphenyl-ether herbicides in water, Carbograph-1 cartridges have been used to isolate the compounds from water samples. researchgate.net

| Extraction Method | Sample Matrix | Typical Solvents/Sorbents | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | MTBE, Hexane | shimadzu.comresearchgate.net |

| Soxhlet Extraction | Soil, Sediment, Sludge | Toluene | thermofisher.com |

| Ultrasonic Extraction | Soil, Sediment | Hexane/MTBE mixture | researchgate.net |

| Solid-Phase Extraction (SPE) | Water | Carbograph-1 | researchgate.net |

After extraction, the resulting solution often contains co-extracted compounds from the matrix that can interfere with the chromatographic analysis. env.go.jp Therefore, a clean-up step is essential to purify the extract.

Adsorption Chromatography: This is a common clean-up technique where the extract is passed through a column packed with an adsorbent material like silica (B1680970) gel or alumina (B75360). researchgate.netthermofisher.com These materials retain polar interfering compounds while allowing the less polar this compound to pass through with the elution solvent. For example, in the analysis of PBDEs, a basic alumina column was used for purification, with n-hexane/DCM as the elution solvent. thermofisher.com Multi-layered silica gel columns, sometimes acid-treated, are also used for effective clean-up. researchgate.net

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological samples.

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from other components in the purified extract before its detection.

Gas chromatography is the standard and most widely used technique for the analysis of semi-volatile compounds like diphenyl ethers due to their thermal stability and volatility. thermofisher.com

In a typical GC analysis, the sample extract is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column.

For the analysis of halo ethers, a common setup involves a GC system coupled to a mass spectrometer (GC-MS). shimadzu.com The choice of the GC column is critical for achieving good separation. For related PBDEs, a 60-meter high-temperature GC column has been used, demonstrating the separation of numerous congeners. researchgate.net The temperature of the GC oven is programmed to increase gradually, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | shimadzu.comresearchgate.net |

| Column | High-temperature capillary column (e.g., 60 m length) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 260 °C | researchgate.net |

| Oven Program | Temperature ramp (e.g., starting at a lower temperature and increasing to over 300 °C) | researchgate.net |

While GC is more common, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of diphenyl ethers, particularly for compounds that may be thermally sensitive or less volatile. researchgate.netpublisso.de

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase. For diphenyl ether herbicides, reversed-phase HPLC (RP-HPLC) is frequently used. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18), and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used. deswater.com

A method for determining diphenyl ether in workplace air utilized HPLC with a Diode Array Detector (DAD). publisso.de The separation was achieved using a mobile phase of acetonitrile and water. publisso.de The use of HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides very high sensitivity and selectivity, allowing for detection at nanogram-per-liter levels in water samples. researchgate.net

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is a powerful detection technique almost invariably coupled with chromatography (GC-MS or LC-MS) for the unequivocal identification and quantification of this compound. env.go.jp After the analytes are separated by the chromatographic column, they enter the mass spectrometer's ion source.

In the ion source, the molecules are ionized, for example, by electron ionization (EI) in GC-MS. The resulting charged ions and their fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a unique fingerprint of the compound, which allows for its positive identification by comparing it to a spectral library. nist.gov

For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte. This significantly enhances the sensitivity and selectivity of the analysis, reducing interference from matrix background. researchgate.net High-resolution mass spectrometry (HRMS), such as Orbitrap technology, can further increase the certainty of identification by providing highly accurate mass measurements of the ions. thermofisher.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely utilized technique for the definitive identification and structural confirmation of this compound. This method combines the superior separation capability of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the sample extract is injected into the GC system, where the this compound is separated from other components in the mixture based on its volatility and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer. chemetrix.co.za

Upon entering the ion source of the mass spectrometer, typically operating in electron impact (EI) mode, the this compound molecules are bombarded with electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a chemical fingerprint. The mass-to-charge ratio (m/z) of these ions is analyzed, producing a mass spectrum that is unique to the compound's structure.

Structural confirmation is achieved by comparing the acquired mass spectrum of the analyte with reference spectra from established libraries, such as the National Institute of Standards and Technology (NIST) GC/MS library. shimadzu.com The presence of the correct molecular ion and the relative abundances of the key fragment ions (qualifier ions) compared to the most abundant fragment (quantifier ion) provide a high degree of confidence in the identification. shimadzu.com Furthermore, the retention time, the time it takes for the compound to travel through the GC column, serves as an additional identification criterion. shimadzu.com For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound. shimadzu.com The development of simultaneous Scan/SIM acquisition methods allows for both comprehensive qualitative analysis and sensitive quantitative analysis within a single run. shimadzu.com

Table 1: Illustrative GC-MS Parameters for Halo Ether Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 6890 GC or similar |

| Column | DB-1HT (15 m x 250 µm i.d., 0.1 µm film) or equivalent |

| Injector Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Example: 140°C for 1 min, ramp at 10°C/min to 220°C, then at 20°C/min to 320°C, hold for 3 min |

| MS System | Quadrupole or Triple Quadrupole Mass Spectrometer shimadzu.com |

| Ionization Mode | Electron Impact (EI+) |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) shimadzu.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, particularly in complex environmental or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. This technique is especially advantageous for compounds that may not be sufficiently volatile or thermally stable for GC-MS without derivatization.

In LC-MS/MS, the sample is first separated using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column (e.g., C18). dphen1.com The separated analyte then flows into the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The power of tandem mass spectrometry lies in its use of multiple reaction monitoring (MRM). In this mode, the first mass analyzer (a quadrupole) is set to select the molecular ion (precursor ion) of this compound. This precursor ion is then fragmented in a collision cell. The second mass analyzer then monitors for one or more specific fragment ions (product ions). The transition from a specific precursor ion to a specific product ion is highly selective and significantly reduces background noise, enabling the detection of the analyte at very low concentrations. researchgate.net Monitoring at least two of these transitions for each target compound is a common practice to ensure true positive identification. researchgate.net

To counteract potential signal suppression or enhancement caused by the sample matrix and to correct for any instrumental signal drift, isotopically-labeled internal standards are often used. researchgate.net These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| LC System | Agilent 1260 Infinity LC or equivalent dphen1.com |

| Column | Kinetex C18 (100 mm x 3 mm, 2.6 µm) or similar dphen1.com |

| Mobile Phase | Gradient of water and methanol (B129727) with ammonium (B1175870) acetate (B1210297) dphen1.com |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., QTrap 6500) dphen1.com |

| Ionization Mode | ESI or APCI |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z corresponding to [this compound+H]+ or [M-H]- |

| Product Ions (Q3) | Specific fragment ions |

Method Validation, Quality Assurance, and Interlaboratory Comparisons

To ensure that analytical results for this compound are reliable, accurate, and reproducible, rigorous method validation and ongoing quality assurance are imperative. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters, as often guided by frameworks like the International Council for Harmonisation (ICH), are outlined below. demarcheiso17025.comedqm.eu

Method Validation Characteristics:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. campilab.by

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of injections of calibration standards at different concentrations. A correlation coefficient (R²) of ≥ 0.99 is often considered acceptable. demarcheiso17025.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. amazonaws.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 80-120%. shimadzu.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com

Table 3: Typical Method Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 shimadzu.com |

| Accuracy (% Recovery) | 80 - 120% shimadzu.com |

| Precision (Repeatability, RSD) | ≤ 15% |

| Intermediate Precision (RSD) | ≤ 20% |

Quality Assurance involves the routine application of procedures to ensure that the data being generated continues to be of high quality. This includes regular calibration of instruments, analysis of quality control samples (e.g., blanks, spikes, certified reference materials), and adherence to standard operating procedures.

Interlaboratory Comparisons , also known as proficiency testing, are a critical component of external quality assessment. europa.eu In these studies, a central organizing body distributes identical, homogeneous samples to multiple laboratories for analysis. epa.goviaea.org The results are then compared to a reference value to assess the analytical performance of each participating laboratory. europa.eu Such comparisons are invaluable for identifying potential biases in methodology, demonstrating competency, and ensuring comparability of data generated by different organizations. epa.gov The performance in these tests is often evaluated using statistical measures like the z-score, which indicates how far a laboratory's result deviates from the consensus value. europa.eu

Remediation and Mitigation Strategies for 2,4 Dichlorodiphenyl Ether Contamination

Bioremediation Approaches for Environmental Matrices

Bioremediation utilizes biological organisms, primarily microbes and plants, to degrade or sequester environmental pollutants. It is often considered a more sustainable and cost-effective approach compared to traditional physicochemical methods.

Microbial Degradation Techniques

The transformation of 2,4-Dichlorodiphenyl ether by microorganisms is a key area of research for bioremediation. Certain bacterial strains have demonstrated the ability to metabolize this compound.

One notable example is Sphingomonas sp. strain SS33. This bacterium has been shown to convert this compound, yielding corresponding phenols and catechols as metabolic products. While the strain could not use this compound as a sole carbon source for growth, the transformation indicates a crucial first step in its detoxification pathway. The initial attack on the ether bond is a critical process, often catalyzed by dioxygenase enzymes, which leads to the formation of aromatic intermediates that can be further mineralized.

The following table summarizes the microbial transformation of this compound.

| Microorganism | Transformation Products | Growth Substrate |

| Sphingomonas sp. strain SS33 | (Halo-) phenols and (halo-) catechols | No |

Phytoremediation Potential in Contaminated Systems

Phytoremediation involves the use of plants to remove, degrade, or contain contaminants in soil and water. While specific studies focusing solely on the phytoremediation of this compound are not extensively detailed in the provided search results, the principles of phytoremediation for related chlorinated organic compounds can be considered.

Plants can contribute to remediation through several mechanisms:

Phytoextraction: The uptake of contaminants from the soil or water and their accumulation in plant tissues.

Phytodegradation: The breakdown of contaminants within plant tissues through metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil surrounding the plant roots (the rhizosphere), facilitated by microbial activity that is enhanced by root exudates.

For chlorinated compounds, the effectiveness of phytoremediation can be enhanced by using plants that have high transpiration rates and that harbor specific endophytic or rhizospheric bacteria capable of degradation. For instance, studies on the related compound 2,4-Dichlorophenol (2,4-DCP) have shown that transgenic tobacco plants can achieve high removal efficiencies. This suggests a potential avenue for future research into plant species that could be effective for this compound.

Chemical and Physical Treatment Technologies

When rapid and extensive cleanup is required, chemical and physical treatment technologies are often employed. These methods typically involve advanced oxidation processes or adsorption onto specialized materials.

Advanced Oxidation Processes (AOPs), including Photocatalysis

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide variety of recalcitrant organic compounds.

The primary reaction pathway for the degradation of compounds similar to this compound, such as 2,4-D, involves the attack of the hydroxyl radical on the aromatic ring. This can lead to the cleavage of the ether bond, a critical step in the breakdown of the molecule.

Photocatalysis is a specific type of AOP that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂, or silver halides) and a light source (such as UV light) to generate hydroxyl radicals.

Research on the photocatalytic degradation of the related compound 2,4-Dichlorophenol (2,4-DCP) has shown high efficiencies. For example, silver bromide (Ag/AgBr) nanoparticles under visible light irradiation achieved approximately 89.4% degradation of 2,4-DCP after 300 minutes. Another study using Fe₂O₃/CeO₂/Ag composite nanoparticles under UV light achieved a 75.7% degradation of 2,4-D. These findings highlight the potential of photocatalysis for breaking down the chlorinated aromatic structures found in this compound.

The table below shows the efficiency of various photocatalysts in degrading related chlorinated aromatic compounds.

| Catalyst | Target Compound | Light Source | Degradation Efficiency | Time (min) |

| Ag/AgBr | 2,4-Dichlorophenol (2,4-DCP) | Visible | 89.4% | 300 |

| Fe₂O₃/CeO₂/Ag | 2,4-Dichlorophenoxyacetic acid (2,4-D) | UV | 75.7% | Not Specified |

| Sulfated CeO₂ | 2,4-Dichlorophenoxyacetic acid (2,4-D) | UV | 95% | 180 |

Adsorption Technologies for Aqueous Solutions

Adsorption is a physical process where pollutants are removed from an aqueous solution by accumulating on the surface of a solid material (adsorbent). Activated carbon and biochar are two of the most common adsorbents used for this purpose due to their high surface area and porous structure.

Activated Carbon: Activated carbon is a highly effective adsorbent for removing organic micropollutants. Studies on the removal of 2,4-DCP have shown that activated carbon fibers can be effectively used for its adsorption, with lower pH values being more favorable for the process. Modification of granular activated carbon with acid has been shown to achieve a removal rate of over 68% for 2,4-D under optimal conditions. A study using modified commercial activated carbon reported a 93.63% removal of 2,4-DCP.

Biochar: Biochar is a carbon-rich material produced from the pyrolysis of biomass. It has gained attention as a cost-effective and sustainable adsorbent. The adsorption capacity of biochar depends on the feedstock material and pyrolysis temperature. For instance, pine sawdust-derived biochar exhibited a significantly higher adsorption capacity for 2,4-D compared to biochars from other sources, which was attributed to its higher specific surface area. The mechanisms for adsorption onto biochar can include pore-filling, hydrogen bonding, and π-π interactions between the pollutant molecule and the aromatic structure of the biochar.

The following table presents data on the adsorption of related compounds by different adsorbents.

| Adsorbent | Target Compound | Maximum Adsorption Capacity (mg/g) | Key Findings |

| Modified Granular Activated Carbon | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not Specified (68% removal) | Optimal at pH 3 |

| Pine Sawdust Biochar (700 °C) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not Specified (High affinity) | Adsorption capacity is 200-fold greater than control soil. |

| Sludge-derived Biochar (700 °C) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 7.89 | Adsorption fits the Freundlich isotherm model. |

Integrated Remediation Systems and Feasibility Studies

Combining different remediation technologies can often lead to more effective and complete contaminant removal. An integrated approach might involve using a chemical oxidation process to break down the parent compound into more biodegradable intermediates, followed by a biological treatment step to achieve complete mineralization.

For example, a study on the degradation of 2,4-D utilized a combined system of catalytic dechlorination with Pd/Fe nanoparticles followed by biological oxidation with activated sludge. The initial chemical treatment efficiently converted 2,4-D into less toxic and more biodegradable products, which were then effectively removed by the microbial community in the activated sludge, achieving a final removal rate of 84.3%. Similarly, combining Fenton's oxidation with a packed-bed bioreactor has been shown to be effective for treating pentachlorophenol-contaminated water.

While specific feasibility studies for an integrated remediation system targeting this compound were not found in the search results, the success of these approaches for structurally similar chlorinated aromatic compounds suggests their potential applicability. Such a system could leverage the rapid degradation of AOPs to handle high initial concentrations, with bioremediation providing a cost-effective polishing step to remove residual contamination and intermediate byproducts. The feasibility of such a system would depend on a thorough site-specific assessment of contaminant levels, hydrogeological conditions, and cost-benefit analysis.

Regulatory Frameworks, Policy Implications, and Research Gaps for 2,4 Dichlorodiphenyl Ether

International and National Regulatory Status and Classifications

The United States Environmental Protection Agency (EPA) includes 2,4-dichlorodiphenyl ether in its CompTox Chemicals Dashboard under the CAS number 51892-26-3. epa.govepa.govepa.gov However, this inclusion primarily serves as an inventory of chemical substances and provides access to experimental data and property predictions, rather than denoting a specific regulatory status or classification under major US environmental laws such as the Toxic Substances Control Act (TSCA).

In the European Union, information regarding the specific regulation of this compound under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is not prominently available. While REACH addresses a vast number of chemical substances, the specific obligations for this compound are not clearly defined in publicly accessible information.

This general lack of specific regulatory frameworks for this compound at both the international and national levels suggests that it may not have been a priority for assessment by regulatory agencies, possibly due to low production volumes, limited use, or a lack of reported adverse effects.

Regulatory and Classification Data for Dichlorodiphenyl Ether Isomers

| Regulatory Body / Classification System | This compound | Other Dichlorodiphenyl Ether Isomers |

| United States EPA (CompTox) | Listed (CAS 51892-26-3) | Various isomers listed |

| European Chemicals Agency (ECHA) | No specific classification readily available | Some isomers may be registered or have harmonized classifications |

| Globally Harmonized System (GHS) | No harmonized classification found | Hazard classifications exist for some related compounds |

Identification of Knowledge Gaps in Comprehensive Risk Assessment

A thorough risk assessment for this compound is hampered by significant knowledge gaps across several critical areas. The available scientific literature and public data repositories contain limited information on its toxicological profile and environmental fate.

Key knowledge gaps include:

Human Health Toxicology: There is a scarcity of data on the potential health effects of this compound in humans. This includes a lack of studies on its carcinogenicity, mutagenicity, reproductive toxicity, and endocrine-disrupting potential. While safety data sheets for related compounds provide some general hazard information, this is not a substitute for specific toxicological data on the 2,4-isomer.

Environmental Fate and Transport: Detailed studies on the persistence, bioaccumulation, and transformation of this compound in various environmental compartments (air, water, soil, and sediment) are largely absent. Understanding its environmental behavior is crucial for assessing its potential long-range transport and impact on ecosystems.

Ecotoxicology: There is a lack of comprehensive data on the toxicity of this compound to a wide range of aquatic and terrestrial organisms. Such data is essential for determining its potential to cause adverse effects in wildlife and for establishing environmental quality standards.

Exposure Assessment: Information on the sources, pathways, and levels of human and environmental exposure to this compound is not well-documented. This includes a lack of data on its presence in consumer products, industrial emissions, and environmental media.

Policy Development and Implementation Based on Scientific Findings

The development and implementation of evidence-based policies for this compound are directly hindered by the identified knowledge gaps. Without sufficient scientific data on its risks to human health and the environment, it is challenging for policymakers to justify and formulate specific regulatory actions.

The current policy landscape, or lack thereof, for this compound is a direct consequence of the limited scientific understanding of this compound. In the absence of compelling evidence of widespread exposure or significant adverse effects, regulatory agencies are unlikely to prioritize it for comprehensive risk assessment and subsequent policy development.

Future policy development for this compound will be contingent on the generation of new scientific data. Should future research indicate that this compound poses a significant risk, policy responses could include:

Inclusion in Chemical Inventories with Specific Regulatory Obligations: This could involve requiring manufacturers and importers to provide more extensive data on its properties, uses, and exposure potential.

Establishment of Health-Based Guidance Values: This would involve setting acceptable daily intake levels for humans and deriving environmental quality standards to protect ecosystems.

Restrictions on Use or Production: If the risks are deemed unacceptable, policies could be implemented to restrict or phase out the use of this compound in certain applications.

Future Research Trajectories

Development of Novel and Sustainable Remediation Technologies

The persistence of 2,4-Dichlorodiphenyl ether (2,4-DDE) and other dichlorodiphenyl ethers in the environment necessitates the development of innovative and sustainable remediation technologies. Current research is focused on moving beyond conventional methods to more eco-friendly and efficient solutions.

Bioremediation is a promising avenue, utilizing microorganisms like bacteria and fungi to degrade these pollutants. nih.gov Studies have identified specific bacterial strains, such as Stenotrophomonas sp., capable of biodegrading dichlorodiphenyltrichloroethane (DDT) and its persistent metabolite DDE. hilarispublisher.com Fungi, particularly saprotrophic fungi isolated from contaminated sites, also show significant potential for bioremediation due to their ability to break down toxic organic compounds. nih.gov The effectiveness of these microbial approaches often depends on optimizing environmental conditions like pH and temperature. hilarispublisher.com Combining different microbial species, such as bacteria and fungi, can enhance degradation rates. researchgate.net For instance, the addition of certain bacteria to fungal cultures has been shown to significantly increase the biodegradation of DDT. researchgate.net

Advanced Oxidation Processes (AOPs) represent another critical area of research. These technologies utilize highly reactive species like hydroxyl radicals to mineralize persistent organic pollutants. mdpi.comatlantis-press.com AOPs include processes such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis. atlantis-press.comnih.gov For example, the combination of UV irradiation with hydrogen peroxide (UV/H₂O₂) can effectively generate hydroxyl radicals to degrade organic contaminants. mdpi.com Electrochemical AOPs, particularly those using advanced electrode materials like boron-doped diamond (BDD), are also gaining attention for their high efficiency in mineralizing a wide range of pollutants. mdpi.com Research in this area aims to improve efficiency, reduce energy costs, and minimize the formation of potentially harmful byproducts. nih.govnih.gov

Sustainable Adsorbents are being developed from various natural and waste materials. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown significant potential for adsorbing organic pollutants from water. mdpi.com The integration of these novel technologies, such as combining AOPs with biochar, is a key focus for developing comprehensive and sustainable remediation strategies. mdpi.commdpi.com

Table 1: Comparison of Remediation Technologies for Chlorinated Organic Compounds

| Technology | Description | Advantages | Research Focus |

|---|---|---|---|

| Bioremediation | Uses microorganisms (bacteria, fungi) to break down pollutants. nih.gov | Eco-friendly, potentially low-cost, in-situ application. mdpi.com | Identifying novel microbial strains, optimizing conditions, and exploring microbial consortia. hilarispublisher.comresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Generates highly reactive radicals (e.g., hydroxyl radicals) to destroy pollutants. mdpi.com | Rapid degradation, high mineralization efficiency. atlantis-press.com | Improving energy efficiency, catalyst stability, and reducing costs. nih.govmdpi.com |

| Sustainable Adsorbents | Utilizes materials like biochar to bind and remove pollutants. mdpi.com | Use of waste materials, potential for regeneration. | Developing novel adsorbents with high selectivity and capacity. |

Elucidation of Long-Term Ecological and Human Health Impacts

While the acute toxicity of many pollutants is well-documented, the long-term ecological and human health impacts of chronic, low-level exposure to compounds like 2,4-DDE remain a critical area of investigation.

Ecological Impacts: 2,4-DDE, a metabolite of the widely used herbicide 2,4-D, can persist in the environment and affect non-target organisms. nih.govjuniperpublishers.com Studies have shown that even at environmentally relevant concentrations, 2,4-D can increase mortality rates in various animal species, with effects depending on the species' sensitivity, life stage, and the route of exposure. nih.gov Aquatic ecosystems are particularly vulnerable, with evidence of toxicity to fish and aquatic invertebrates at low concentrations. epa.gov Future research needs to focus on the subtle, long-term effects on ecosystem structure and function, including impacts on microbial communities, soil health, and biodiversity. juniperpublishers.com

Human Health Impacts: Human exposure to dichlorodiphenyl ethers and related compounds can occur through various pathways, including diet. researchgate.net The World Health Organization estimates that millions of lives are lost annually due to exposure to a limited number of well-studied chemicals, highlighting the significant public health burden of chemical pollution. who.int For compounds like DDT and its metabolite DDE, a growing body of evidence suggests associations with adverse health outcomes, including an increased risk of certain cancers, diabetes, and reproductive problems. nih.gov Long-term epidemiological studies are crucial to understand the full spectrum of health effects resulting from chronic exposure to 2,4-DDE. nih.gov This includes investigating its potential as an endocrine disruptor and its role in the development of chronic diseases. nih.govillinois.edu

Advanced Analytical Techniques for Ultra-Trace Level Detection and Speciation

The accurate assessment of the environmental fate and toxicological risk of 2,4-DDE requires highly sensitive and selective analytical methods capable of detecting the compound at ultra-trace levels.

Future research is focused on developing and refining techniques that can not only quantify the total concentration of dichlorodiphenyl ethers but also differentiate between various isomers and related compounds (speciation). semanticscholar.org This is critical because the toxicity and environmental behavior of these compounds can vary significantly based on their chemical form. semanticscholar.org

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with sensitive detectors, are being optimized for the analysis of these compounds in complex environmental matrices like water and soil. researchgate.net The development of novel sample preparation methods, such as dispersive liquid-liquid microextraction, aims to improve the efficiency and reduce the use of hazardous solvents. researchgate.net

Furthermore, the use of modern nanomaterials and novel solvents in sample extraction and preconcentration is an active area of research. semanticscholar.org These advancements are crucial for achieving the low detection limits required for monitoring these pollutants in the environment and for understanding their distribution and fate.

Structure-Activity Relationship (SAR) Studies for Toxicity and Environmental Fate Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the toxicological properties and environmental fate of chemicals based on their molecular structure. ecetoc.orgresearchgate.net These models are essential for screening large numbers of chemicals, prioritizing them for further testing, and designing safer alternatives. researchgate.netnih.gov

For dichlorodiphenyl ethers, SAR and QSAR studies can help predict key parameters such as toxicity to various organisms, potential for bioaccumulation, and biodegradability. researchgate.netmdpi.com By analyzing the relationships between the chemical structure of different dichlorodiphenyl ether isomers and their biological activity, researchers can identify the structural features that contribute most to their toxicity. nih.govresearchgate.net For example, studies on similar compounds like polybrominated diphenyl ethers have shown that steric and hydrophobic effects play a significant role in their binding to receptors and subsequent toxicity. nih.gov

Future research will focus on developing more accurate and robust QSAR models for dichlorodiphenyl ethers. nih.gov This involves using advanced computational methods, such as Density Functional Theory (DFT), to better describe the molecular properties that govern their behavior. nih.gov The validation and application of these models will be crucial for regulatory agencies and chemical manufacturers in assessing the environmental and health risks of these compounds. ecetoc.org

Global Monitoring Programs and Source Attribution for Dichlorodiphenyl Ethers

Understanding the global distribution, transport, and sources of dichlorodiphenyl ethers is essential for assessing their environmental impact and for the effectiveness of international regulations. Global monitoring programs play a critical role in this effort.

Initiatives like the Global Monitoring Plan under the Stockholm Convention on Persistent Organic Pollutants (POPs) provide a framework for collecting long-term data on the levels of these chemicals in various environmental media, such as air and human milk, from around the world. thegef.orgresearcher.life These programs help to identify regions with high levels of contamination and to track changes in concentrations over time.

A key challenge in monitoring dichlorodiphenyl ethers is attributing their presence to specific sources. While some of these compounds are metabolites of pesticides like DDT, others may have different origins. researchgate.net For example, studies have found high levels of DDE in the environment with very low corresponding levels of the parent compound DDT, suggesting other potential sources. researchgate.net Future research will need to employ advanced analytical and modeling techniques to differentiate between various sources and to understand the long-range transport and fate of these compounds in the global environment. researchgate.net This information is vital for developing effective international policies to reduce the environmental burden of these persistent pollutants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichlorodiphenyl ether, and how can purity be ensured during preparation?

- Methodological Answer : The Ullmann coupling reaction is a standard method, using 4-chloro-1-iodobenzene and p-chlorophenol with CuI as a catalyst in DMSO at 90°C under nitrogen for 48 hours. Post-reaction extraction with ethyl acetate, followed by column chromatography using silica gel and ethyl acetate/n-hexane (5:95 v/v), yields ~66% pure product. NMR (¹H and ¹³C) and GC-MS cross-referenced with a reference standard are critical for purity validation .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from structural isomers?

- Methodological Answer : GC-MS is preferred for low-polarity compounds like this compound due to its volatility and poor ionization in ESI-LC-MS. Key diagnostic peaks include molecular ion clusters (e.g., m/z 252 [M]⁺ for 4,4′-dichlorodiphenyl ether) and retention time matching against certified standards. NMR (¹H and ¹³C) resolves positional isomers by differentiating chlorine substitution patterns (e.g., para vs. ortho coupling constants) .

Q. What are the key physicochemical properties of this compound relevant to its environmental persistence?

- Methodological Answer : Critical properties include log Kow (octanol-water partition coefficient) for bioaccumulation potential, vapor pressure for atmospheric mobility, and hydrolysis half-life for stability in aquatic systems. Experimental data from GC-MS retention indices and computational models (e.g., EPI Suite) can predict environmental partitioning .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts like dechlorinated ethers or triphenyl derivatives during synthesis?

- Methodological Answer : Prolonged reaction times or excess phenol derivatives promote nucleophilic aromatic substitution, leading to dechlorinated byproducts (e.g., diphenyl ethers). GC-MS analysis of extracts at varying pH levels identifies these byproducts. Kinetic studies under controlled nitrogen flow and temperature gradients can optimize selectivity .

Q. What methodologies resolve contradictions in reported reaction pathways for chlorinated diphenyl ether derivatives?

- Methodological Answer : Conflicting reports on primary products (e.g., p-SCMAB vs. 4,4′-dichlorodiphenyl ether) require comparative studies using isotopically labeled reactants (e.g., ¹³C-p-chlorophenol) tracked via LC-MS/MS and NMR. Mechanistic discrepancies are resolved by isolating intermediates and analyzing substituent effects on reaction thermodynamics .

Q. How can isotopic labeling or advanced spectroscopy elucidate environmental degradation pathways of this compound?

- Methodological Answer : Stable isotope probing (e.g., ³⁶Cl-labeled ether) coupled with high-resolution mass spectrometry identifies degradation intermediates like 4-hydroxyl-2,2'-dichlorodiphenyl ether. Time-resolved FTIR and EPR spectroscopy reveal oxidative cleavage mechanisms under UV or microbial treatment .

Q. What strategies optimize catalytic systems to minimize isomer formation (e.g., 3,4′ vs. 4,4′) during dichlorodiphenyl ether synthesis?

- Methodological Answer : Ligand design (e.g., 2-pyridinecarboxylic acid) enhances regioselectivity in Ullmann couplings. Computational DFT studies predict steric and electronic effects of catalysts, while post-synthetic isomer separation via fractional crystallization or preparative HPLC ensures purity .

Q. How do structural modifications at specific positions (e.g., acetyl or amino groups) affect the compound’s reactivity and ecotoxicity?

- Methodological Answer : Introducing acetyl groups (via Friedel-Crafts acylation) increases electrophilicity, altering reaction kinetics with nucleophiles. Comparative toxicity assays (e.g., Daphnia magna LC50) and QSAR models link substituent patterns to bioactivity, with 4-acetyl derivatives showing higher antifungal potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.